5-Bromo-1-methylisoquinoline

Overview

Description

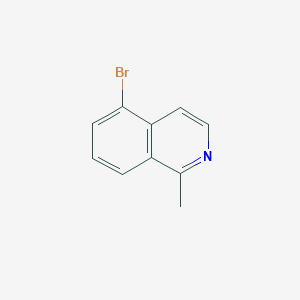

5-Bromo-1-methylisoquinoline (CAS: 72678-12-7) is a brominated isoquinoline derivative with the molecular formula C₁₀H₈BrN and a molecular weight of 222.08 g/mol. It is characterized by a bromine atom at position 5 and a methyl group at position 1 of the isoquinoline scaffold. The compound is specified to have a purity of ≥95% and is intended strictly for laboratory use .

Scientific Research Applications

5-Bromo-1-methylisoquinoline has several applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

Biology: The compound can be used in biological studies to investigate the effects of brominated isoquinolines on biological systems.

Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-bromo-1-methylisoquinoline exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to biological responses. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between 5-Bromo-1-methylisoquinoline and related brominated isoquinoline/quinoline derivatives.

Structural and Electronic Comparisons

- This contrasts with nitro () or chloro () substituents, which withdraw electron density and deactivate the ring . Halogen Placement: Bromine at position 5 (common in isoquinolines) facilitates regioselective reactions, whereas bromine at position 6 (e.g., 6-Bromoisoquinoline) alters reactivity due to steric and electronic differences .

- Synthetic Accessibility: 5-Bromoisoquinoline is synthesized efficiently via direct bromination (yield: 72–78%) using HBr and H₂O₂, avoiding isomer mixtures . In contrast, multi-substituted analogs like 5-Bromo-1-chloro-6-methylisoquinoline require sequential halogenation and methylation steps, increasing synthetic complexity .

- Physical Properties: Melting points vary significantly: 5-Bromoisoquinoline melts at 83–87°C , while nitro- or chloro-substituted derivatives (e.g., 5-Bromo-1-nitro-isoquinoline) exhibit higher melting points due to stronger intermolecular forces .

Biological Activity

5-Bromo-1-methylisoquinoline is a brominated isoquinoline derivative that has gained attention for its diverse biological activities. This compound has been studied for its potential applications in pharmacology, particularly due to its interactions with various biological systems and enzymes.

This compound exhibits significant biological activity primarily through its interaction with cytochrome P450 enzymes. Notably, it acts as an inhibitor of CYP1A2 and CYP2C19, which are crucial for drug metabolism. The inhibition occurs as the compound binds to the active site of these enzymes, preventing the metabolism of substrates, thus influencing drug efficacy and toxicity.

Cellular Effects

The compound has been shown to affect various cellular processes, including:

- Gene Expression Modulation : It influences transcription factors and signaling pathways, leading to alterations in gene expression.

- Cell Signaling : this compound can impact signaling molecules within cells, affecting overall cellular metabolism and function.

Pharmacokinetics

Predicted pharmacokinetic properties suggest that this compound has high gastrointestinal absorption and the ability to permeate the blood-brain barrier. This characteristic is essential for its potential therapeutic applications in neurological conditions.

The compound's biochemical properties reveal its role in various reactions:

- Oxidation Products : It can form quinones and other oxidized derivatives.

- Reduction Products : It can yield 5-Methylisoquinoline through reduction processes.

- Substitution Reactions : Various substituted isoquinolines can be produced depending on the nucleophiles used in reactions involving this compound.

Research Applications

This compound has several applications in scientific research:

- Chemistry : It serves as a building block for synthesizing more complex organic compounds.

- Biology : The compound is used in studies to investigate the effects of brominated isoquinolines on biological systems.

- Industry : It finds utility in producing dyes, pigments, and other industrial chemicals.

Neuroprotective Effects

Recent studies have highlighted the potential neuroprotective effects of isoquinoline derivatives, including this compound. For instance, research indicates that certain isoquinolines may protect against neurodegenerative diseases by inhibiting SARM1 NADase activity, which is implicated in neuronal cell death. The mechanism involves a base-exchange reaction with NAD+, leading to the formation of inhibitory products .

Cytotoxic Effects

Some derivatives of isoquinolines have shown promise in cancer research due to their ability to induce apoptosis in tumor cells. Although specific data on this compound is sparse, its structural similarities with other cytotoxic compounds warrant investigation into its potential anticancer properties.

Comparative Table of Isoquinoline Derivatives

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Bromine at position 5 | Exhibits potential neuroprotective effects |

| 7-Methoxyisoquinoline | Methoxy group at position 7 | Known for neuroprotective effects |

| N-Hydroxyisoquinoline | Hydroxyl group at nitrogen | Potential anti-inflammatory properties |

| 1-Carboxamidinoisoquinoline | Carboxamidino group | Investigated for anticancer activity |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Bromo-1-methylisoquinoline, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves bromination of 1-methylisoquinoline using reagents like N-bromosuccinimide (NBS) under controlled conditions. Key variables include solvent choice (e.g., dichloromethane or CCl₄), temperature (0–25°C), and catalyst use (e.g., radical initiators like AIBN). Optimization can be achieved by monitoring reaction progress via TLC and adjusting stoichiometric ratios of reagents. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical for isolating high-purity products .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation. In ¹H NMR, the methyl group at the 1-position typically resonates as a singlet at δ ~2.7 ppm, while aromatic protons appear as multiplet signals between δ 7.5–8.5 ppm. Mass spectrometry (MS) should show a molecular ion peak at m/z 208.05 (M⁺, [C₁₀H₈BrN]⁺). High-resolution MS (HRMS) or elemental analysis further validates purity .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Methodological Answer : The compound is classified with hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Use personal protective equipment (PPE) including nitrile gloves, safety goggles, and a lab coat. Work in a fume hood to minimize inhalation risks. Store in a tightly sealed container under inert atmosphere (argon or nitrogen) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound derivatives across different studies?

- Methodological Answer : Discrepancies often arise from variations in purity, crystallization solvents, or polymorphic forms. Reproduce synthesis using standardized protocols (e.g., identical solvents, drying methods). Cross-validate results with differential scanning calorimetry (DSC) and X-ray crystallography. Compare spectral data with computational predictions (DFT calculations for NMR chemical shifts) to identify anomalies .

Q. What strategies are employed to enhance the regioselectivity of bromination in the synthesis of methyl-substituted isoquinoline derivatives?

- Methodological Answer : Regioselectivity is influenced by electronic effects of substituents. For 1-methylisoquinoline, bromination favors the 5-position due to electron-donating effects of the methyl group. Using directing groups (e.g., Lewis acids like FeCl₃) or microwave-assisted synthesis can improve selectivity. Monitor reaction intermediates via in-situ IR or HPLC to optimize conditions .

Q. How do structural modifications at the 1-position of isoquinoline (e.g., methyl vs. halogen substituents) influence the compound’s electronic properties and biological activity?

- Methodological Answer : Methyl groups increase electron density at the isoquinoline core, altering reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura). Compare Hammett σ values for substituents to predict electronic effects. For biological studies, use molecular docking simulations to assess interactions with target proteins (e.g., kinases) and validate with in vitro assays (IC₅₀ measurements) .

Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G**) can model reaction pathways for Buchwald-Hartwig or Ullmann couplings. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. Validate predictions experimentally by screening palladium catalysts (e.g., Pd(OAc)₂ with XPhos ligands) and monitoring yields via GC-MS .

Properties

IUPAC Name |

5-bromo-1-methylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c1-7-8-3-2-4-10(11)9(8)5-6-12-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDZILNXMSMJASG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC2=C1C=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.